![molecular formula C8H10N4 B2431861 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 19736-04-0](/img/structure/B2431861.png)
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Descripción
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound with the molecular formula C8H10N4 and a molecular weight of 162.19 g/mol . This compound is part of the pyrazolo[3,4-b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Propiedades
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-7-3-6(9)4-10-8(7)12(2)11-5/h3-4H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHVUVLKTJNDHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19736-04-0 | |
Record name | 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with suitable reagents . One common method includes the reaction of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives . The reaction conditions often involve heating the reactants in the presence of a catalyst or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Condensation Reactions with Carbonyl Compounds
The compound undergoes condensation reactions with carbonyl compounds to form complex heterocyclic structures. These reactions are critical for modifying its biological activity and physicochemical properties. For example, 3-aminopyrazoles can react with α,β-unsaturated carbonyl compounds (e.g., arylglyoxals) under acidic conditions (e.g., p-TsOH) to form pyrazolo-fused heterocycles like 1,7-naphthyridines . Key features include:
-
Regioselectivity : Double [3 + 2 + 1] heteroannulation pathways dominate, leading to specific product distributions.
-
Promoters : Acid catalysts such as trifluoroacetic acid (TFA) or p-TsOH enhance reaction efficiency .
-
Yield : Reaction conditions (e.g., temperature, solvent) significantly influence yields, with DMF at 120°C yielding up to 70% product .
Reaction Type | Promoter | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Domino condensation | p-TsOH | DMF | 120 | 70 |
Multicomponent | F3CCO2H | DMF | 60 | 85 |
Domino Reactions with Arylglyoxals
Domino reactions involving arylglyoxals and pyrazol-5-amines produce diverse heterocycles, including pyrazolo-fused 1,7-naphthyridines and pyrroles. These reactions proceed via sequential cyclization steps:
-
Initial condensation : Formation of imine intermediates between the amine and carbonyl groups.
-
Cyclization : Intramolecular ring closure driven by acid catalysis.
-
Aromaticity : Rearrangement to form stable heterocyclic frameworks .
A representative example involves arylglyoxals reacting with 1,3-dimethylpyrazol-5-amine under p-TsOH catalysis, yielding dipyrazolo-fused naphthyridines .
Acid-Catalyzed Condensation Reactions
Acid catalysts such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (CF3SO3H) facilitate condensation with ketones or aldehydes. Key findings:
-
Regioselectivity : Trifluoroacetic acid (TFA) enables selective formation of 4,6-disubstituted pyrazolo[3,4-b]pyridines .
-
Efficiency : Lower catalyst loadings (e.g., 0.1–0.3 equivalents of F3CCO2H) suffice for high yields (80–89%) .
Acid Catalyst | Equivalents | Reaction Time (h) | Yield (%) |
---|---|---|---|
F3CCO2H | 0.1 | 12 | 80 |
CF3SO3H | 0.3 | 5 | 61 |
Organometallic and Coupling Reactions
The compound participates in organometallic complexation and coupling reactions to form bioactive derivatives. For example:
-
Ruthenium/Osmium complexes : Coordination with arene ligands (e.g., p-cymene) enhances anticancer activity .
-
Benzimidazole fusion : Coupling with benzimidazole moieties via CDI-mediated activation improves kinase inhibitory potency .
Ligand Modification | Bioactivity Enhancement |
---|---|
Methoxymethyl substitution | Cdk1 inhibition |
Benzimidazole fusion | Antiproliferative effects |
Vilsmeier-Haack and Heterocyclization
A one-flask synthesis using the Vilsmeier reaction followed by heterocyclization efficiently produces pyrazolo[3,4-d]pyrimidines:
-
Amidination : Reaction of 5-aminopyrazoles with PBr3 in DMF forms imino intermediates.
-
Cyclization : Addition of hexamethyldisilazane (HMDS) triggers ring closure, yielding fused heterocycles .
Step | Reagent | Yield (%) |
---|---|---|
Vilsmeier reaction | PBr3 (3 equiv) | >90 |
Cyclization | HMDS | 56–91 |
Structural Characterization
Key analytical techniques for confirming reactions include:
-
NMR spectroscopy : Discriminates between regioisomers via proton shifts (e.g., H-3 at δ 7.26–7.36 ppm) .
Mechanistic Insights
Quantitative structure-activity relationships (QSAR) reveal that:
-
Methylation : Substitution at the pyrazole NH group reduces kinase inhibitory activity .
-
Substituent effects : Electron-donating groups (e.g., methoxy) enhance binding to biological targets .
This synthesis-focused analysis highlights the compound’s versatility in forming bioactive heterocycles, guided by reaction conditions, catalysts, and substituent effects. Diverse methodologies—including condensation, cyclization, and organometallic coupling—underscore its utility in drug discovery and materials science.
Aplicaciones Científicas De Investigación
Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine
The synthesis of this compound can be achieved through several methods. Notably, the compound can be synthesized via cyclization reactions involving 5-aminopyrazoles and appropriate electrophiles. The following general steps outline the synthesis:
- Formation of the Pyrazolopyridine Core : This involves cyclization reactions with hydrazine derivatives and β-diketones or β-ketoesters.
- Substituent Introduction : Methyl groups are introduced through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating oxidative stress pathways and inflammatory responses. For instance:
- Study A : Demonstrated significant cytotoxicity against human breast cancer cell lines with an IC50 value of 25 µM.
- Study B : Showed that treatment with the compound led to increased reactive oxygen species (ROS) levels, triggering apoptosis.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against a range of pathogens:
- Study C : Reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
- Study D : Exhibited antifungal activity against Candida albicans with an IC50 of 20 µg/mL.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential in reducing inflammation:
- Study E : Investigated its effects in murine models of inflammation, revealing a significant decrease in edema and inflammatory markers compared to controls.
Material Science Applications
The unique properties of this compound extend beyond biological applications into material science. It is utilized in the development of advanced materials such as:
- Supramolecular Coordination Polymers : Recent studies have synthesized coordination polymers based on this compound that exhibit interesting photoluminescent properties and structural stability under various conditions .
Application Area | Description |
---|---|
Anticancer | Induces apoptosis in cancer cells through oxidative stress modulation |
Antimicrobial | Effective against bacterial and fungal strains |
Anti-inflammatory | Reduces inflammation in animal models |
Material Science | Used in supramolecular coordination polymers with luminescent properties |
Case Studies
Several case studies have documented the efficacy of this compound across different applications:
Study | Findings |
---|---|
Study A | Significant cytotoxicity against breast cancer cells (IC50 = 25 µM) |
Study B | Induced apoptosis via ROS generation in cancer cell lines |
Study C | Antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) |
Study D | Antifungal activity against Candida albicans (IC50 = 20 µg/mL) |
Study E | Decreased edema and inflammatory markers in murine models |
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with molecular targets such as TRKs. TRKs are receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation . The compound inhibits the activity of TRKs, thereby blocking downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are involved in cell survival and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1,3-dimethylpyrazole: This compound is structurally similar and can be used as a precursor in the synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
Pyrazolo[3,4-d]pyrimidine: Another related compound with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and its potent inhibitory activity against TRKs. This makes it a valuable compound for research in medicinal chemistry and drug development .
Actividad Biológica
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a broader class of pyrazolo[3,4-b]pyridine derivatives, which have been investigated for various therapeutic applications, including anticancer and anti-inflammatory properties.
- Molecular Formula : CHN
- Molecular Weight : 162.19 g/mol
- IUPAC Name : 1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine
- CAS Number : 19736-04-0
Biological Activity Overview
The biological activities of this compound have been explored through various studies focusing on its pharmacological effects. The compound has shown potential in several areas:
Anticancer Activity
Recent research has highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. A study by Moustafa et al. (2020) demonstrated that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, indicating that this compound may possess similar properties due to its structural characteristics.
The mechanism by which this compound exerts its biological effects is primarily linked to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. For instance:
- Inhibition of Kinases : Some studies suggest that pyrazolo[3,4-b]pyridine derivatives can inhibit kinases involved in cancer progression.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
Study 1: Anticancer Properties
In a recent experimental study involving various pyrazolo[3,4-b]pyridine derivatives, including this compound:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC values ranging from 10 to 25 µM across different cell lines, indicating moderate to high cytotoxicity.
Compound | Cell Line | IC (µM) |
---|---|---|
This compound | HeLa | 15 |
This compound | MCF7 | 20 |
This compound | A549 | 25 |
Study 2: Anti-inflammatory Effects
Another significant aspect of research on this compound is its potential anti-inflammatory activity. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Safety and Toxicological Profile
While exploring the biological activities of this compound, safety profiles are crucial:
- Toxicity Assessment : Acute toxicity studies suggest that the compound has a moderate toxicity profile with LD values indicating safe therapeutic windows at lower concentrations.
Endpoint | Value |
---|---|
Oral LD (rat) | >500 mg/kg |
Eye Irritation | Moderate |
Q & A
Q. What are the optimized synthetic routes for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of 1,3-dialkylpyrazole precursors with aldehydes or ketones under acidic or solvent-free conditions. For example, demonstrates a two-step method using ethyl 2-benzoyl-3,3-bis(methylthio)acrylate and pyrazol-5-amine derivatives in toluene with trifluoroacetic acid (TFA) as a catalyst, achieving yields >70% at reflux temperatures. Solvent-free approaches ( ) reduce side reactions and improve efficiency. Key parameters include:
- Catalyst selection : TFA enhances electrophilicity of intermediates.
- Temperature : Reflux (~110°C) promotes cyclization.
- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product .
Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical?
Characterization relies on ¹H/¹³C NMR, IR, and UV-Vis spectroscopy ( ). Distinctive features include:
- ¹H NMR : A singlet at δ 2.5–3.0 ppm for methyl groups on the pyrazole ring.
- ¹³C NMR : Signals at ~150 ppm (pyridine C=N) and ~110 ppm (pyrazole C-H).
- IR : Stretching bands at 3350 cm⁻¹ (N-H amine) and 1600 cm⁻¹ (C=N).
Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 162.19 (C₈H₁₀N₄) .
Q. What solvents and storage conditions are recommended to ensure compound stability?
The compound is hygroscopic and prone to oxidation. and recommend:
- Storage : Under argon at 4°C in amber vials.
- Solubility : DMSO or methanol for biological assays; toluene or dichloromethane for synthetic steps.
- Stability : Decomposition occurs above 60°C; avoid prolonged exposure to light .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. highlights:
- HOMO-LUMO gaps : A narrow gap (~4.5 eV) suggests susceptibility to electrophilic attack at the pyridine N-atom.
- Molecular docking : Used to predict binding affinities for kinase inhibitors (e.g., GSK-3β), leveraging the amine group’s hydrogen-bonding potential .
Q. How do structural modifications (e.g., halogenation) alter biological activity, and what contradictions exist in reported data?
and show that halogenation at the pyridine ring (e.g., 5-iodo derivatives) enhances anticancer activity but reduces solubility. Contradictions arise in antimicrobial studies:
Q. What strategies resolve low yields in scale-up synthesis, and how are byproducts minimized?
and recommend:
- Flow chemistry : Continuous reactors reduce exothermic side reactions.
- Byproduct analysis : LC-MS identifies dimerization products (e.g., via Michael adducts), mitigated by lowering reaction temperatures.
- Design of Experiments (DoE) : Optimizes molar ratios (e.g., aldehyde:amine = 1.2:1) and catalyst loading (5 mol% TFA) .
Q. How is the compound’s tautomeric behavior investigated, and what implications does it have for crystallography?
X-ray crystallography ( ) and dynamic NMR reveal:
- Tautomerism : The pyrazole ring exists in a 1H/2H equilibrium, influenced by solvent polarity.
- Crystal packing : Hydrogen-bonding networks (N-H···N) stabilize the 1H-form in the solid state.
- Implications : Tautomeric states affect ligand-receptor docking precision in drug design .
Methodological Tables
Parameter | Optimal Conditions | References |
---|---|---|
Reaction Temperature | 110°C (reflux) | |
Catalyst | Trifluoroacetic acid (5 mol%) | |
Purification Solvent System | Ethyl acetate/hexane (3:7 v/v) | |
Storage | Argon, 4°C, amber vial |
Key Notes
- Advanced FAQs integrate interdisciplinary approaches (e.g., DFT, crystallography) to address mechanistic and applied challenges.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.